4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide
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Description
4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.227. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Anticancer Applications
Researchers have synthesized various pyrazolopyrimidine derivatives and Schiff bases from compounds structurally related to 4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide, showing significant in vitro antitumor activities against different human cancer cell lines. The structure-activity relationship (SAR) of these compounds suggests their potential as therapeutic agents in cancer treatment (Hafez et al., 2013). Another study highlighted the cytotoxic activity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, further confirming the therapeutic potential of these compounds (Hassan et al., 2014).
Novel Pyrazolopyrimidines as Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were shown to possess cytotoxic properties against various cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).
Heterocyclic Synthesis
The utility of compounds like this compound in heterocyclic synthesis has been well-documented. These compounds serve as building blocks for synthesizing polyfunctionalized heterocyclic compounds with pharmacological interest, indicating their significance in drug discovery and development (El‐Mekabaty, 2014).
Inhibitors of Calcium-dependent Protein Kinase
Research on 5-aminopyrazole-4-carboxamide derivatives, akin to this compound, showed they could act as selective inhibitors of calcium-dependent protein kinase-1 from pathogens like Toxoplasma gondii and Cryptosporidium parvum. These findings suggest a potential for treating diseases caused by these organisms, with compounds exhibiting low nanomolar inhibitory potencies and non-toxicity to mammalian cells (Zhang et al., 2014).
Properties
IUPAC Name |
4-amino-N,2-diethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-10-8(13)7-6(9)5-11-12(7)4-2/h5H,3-4,9H2,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTSWTYFSHETKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=NN1CC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.